Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate is a complex organophosphorus compound It features a purine base attached to a ribose sugar, which is further linked to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate typically involves multi-step organic synthesis The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction could produce phosphonate hydrides.
Scientific Research Applications
Tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying phosphorus chemistry.
Biology: The compound’s structure, which includes a purine base, makes it relevant for studies on nucleic acids and their analogs.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mechanism of Action
The mechanism of action of tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, depending on its structure and the biological context. The purine base allows it to mimic natural nucleotides, potentially interfering with DNA and RNA processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in having a purine base and phosphate groups but differs in its biological role and energy storage function.
Guanosine Monophosphate (GMP): Shares the purine base but has different phosphate group arrangements and biological functions.
Phosphonoacetic Acid: Contains a phosphonate group but lacks the complex purine and ribose structure.
Uniqueness
Tetralithium(1+) ({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy(oxido)phosphoryl)aminophosphonate is unique due to its combination of a purine base, ribose sugar, and phosphonate group. This structure allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13Li4N6O13P3 |
---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
NUKFMILQQVRELO-ZVQJTLEUSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.